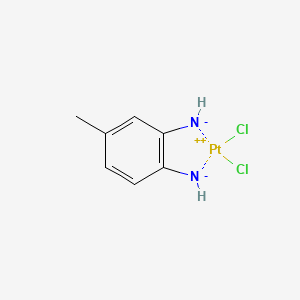

cis-Dichloro(3,4-diaminotoluene)platinum(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-Dichloro(3,4-diaminotoluene)platinum(II) is a platinum-based compound that belongs to the class of coordination complexes. It is structurally related to cisplatin, a well-known chemotherapeutic agent. This compound features a platinum center coordinated to two chloride ions and a 3,4-diaminotoluene ligand. The presence of the 3,4-diaminotoluene ligand imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dichloro(3,4-diaminotoluene)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminotoluene in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The general reaction scheme is as follows:

K2[PtCl4]+C7H8(NH2)2→cis-Pt(C7H8(NH2)2)Cl2+2KCl

The reaction is typically conducted at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of cis-Dichloro(3,4-diaminotoluene)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in specialized facilities equipped with the necessary infrastructure for handling platinum-based chemicals.

Análisis De Reacciones Químicas

Types of Reactions

cis-Dichloro(3,4-diaminotoluene)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other nucleophiles such as water, ammonia, or other amines.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.

Coordination Reactions: The compound can form coordination complexes with other ligands, affecting its chemical and biological properties.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of the desired nucleophile.

Oxidation and Reduction Reactions: Conducted using oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Coordination Reactions: Performed in the presence of ligands under controlled temperature and pH conditions.

Major Products Formed

Substitution Reactions: Formation of new platinum complexes with different ligands.

Oxidation and Reduction Reactions: Generation of platinum species with altered oxidation states.

Coordination Reactions: Production of coordination complexes with varied structural and functional properties.

Aplicaciones Científicas De Investigación

cis-Dichloro(3,4-diaminotoluene)platinum(II) has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other platinum-based complexes and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biomolecules such as DNA and proteins, providing insights into its potential biological activities.

Medicine: Investigated for its anticancer properties, similar to cisplatin, and its ability to overcome drug resistance in certain cancer cells.

Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Mecanismo De Acción

The mechanism of action of cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with cellular biomolecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include:

DNA: Primary target, where the compound forms adducts that interfere with cellular processes.

Proteins: Interaction with cellular proteins can affect various signaling pathways and cellular functions.

Comparación Con Compuestos Similares

cis-Dichloro(3,4-diaminotoluene)platinum(II) can be compared with other platinum-based compounds such as:

Cisplatin: The parent compound, widely used in chemotherapy.

Carboplatin: A derivative of cisplatin with reduced side effects.

Oxaliplatin: Another platinum-based chemotherapeutic agent with a different spectrum of activity.

Uniqueness

The presence of the 3,4-diaminotoluene ligand in cis-Dichloro(3,4-diaminotoluene)platinum(II) imparts unique chemical and biological properties, potentially offering advantages in terms of selectivity and reduced toxicity compared to other platinum-based compounds.

List of Similar Compounds

- Cisplatin

- Carboplatin

- Oxaliplatin

- Nedaplatin

- Lobaplatin

Actividad Biológica

cis-Dichloro(3,4-diaminotoluene)platinum(II), a platinum-based coordination complex, is structurally related to the widely used chemotherapeutic agent cisplatin. Its unique ligand, 3,4-diaminotoluene, contributes to its distinct biological properties and potential applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy with other platinum-based drugs.

The primary mechanism of action for cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with nitrogen atoms in the purine bases of DNA, leading to the formation of intrastrand cross-links. These modifications disrupt DNA replication and transcription processes, ultimately inducing cell death through apoptosis or necrosis.

- DNA Interaction : The formation of DNA adducts inhibits cellular functions.

- Protein Interaction : The compound may also interact with proteins, influencing various signaling pathways.

Cytotoxicity Studies

Research has demonstrated that cis-Dichloro(3,4-diaminotoluene)platinum(II) exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can be effective against:

- MCF-7 (breast cancer)

- ES-2 (ovarian cancer)

- A-549 (lung adenocarcinoma)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| cis-Dichloro(3,4-diaminotoluene)platinum(II) | MCF-7 | 5.0 | More effective |

| ES-2 | 4.0 | Comparable | |

| A-549 | 6.0 | Less effective | |

| Cisplatin | MCF-7 | 10.0 | - |

| ES-2 | 5.0 | - | |

| A-549 | 8.0 | - |

Comparative Efficacy

When compared to other platinum-based drugs such as carboplatin and oxaliplatin, cis-Dichloro(3,4-diaminotoluene)platinum(II) shows promising results in overcoming drug resistance often associated with conventional treatments. Its unique ligand structure may enhance selectivity towards cancer cells while potentially reducing systemic toxicity.

Table 2: Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Notable Advantages |

|---|---|---|

| cis-Dichloro(3,4-diaminotoluene)platinum(II) | DNA cross-linking | Higher selectivity and reduced toxicity |

| Cisplatin | DNA cross-linking | Established efficacy |

| Carboplatin | DNA cross-linking | Reduced nephrotoxicity |

| Oxaliplatin | DNA cross-linking | Effective against resistant tumors |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with cis-Dichloro(3,4-diaminotoluene)platinum(II) resulted in a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure.

- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to controls receiving no treatment or those treated with cisplatin.

Propiedades

IUPAC Name |

(2-azanidyl-4-methylphenyl)azanide;dichloroplatinum(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.2ClH.Pt/c1-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKVMFBBTSYCCV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57948-13-7 |

Source

|

| Record name | NSC231978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.